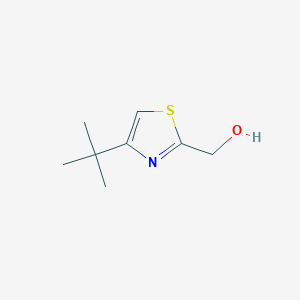

(4-(tert-Butyl)thiazol-2-yl)methanol

Übersicht

Beschreibung

(4-(tert-Butyl)thiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position and a methanol group at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)thiazol-2-yl)methanol typically involves the reaction of tert-butylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ringThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(tert-Butyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

Oxidation: The major products include (4-Tert-butyl-1,3-thiazol-2-yl)aldehyde and (4-Tert-butyl-1,3-thiazol-2-yl)carboxylic acid.

Reduction: The major product is (4-Tert-butyl-1,3-thiazolidin-2-yl)methanol.

Substitution: The major products depend on the substituents introduced, such as (4-Tert-butyl-5-chloro-1,3-thiazol-2-yl)methanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antibacterial Activity

Research indicates that compounds based on thiazole derivatives, including (4-(tert-Butyl)thiazol-2-yl)methanol, exhibit significant antibacterial properties. A study highlighted the potential of thiazole-based molecules to act synergistically with cell-penetrating peptides, enhancing their efficacy against both Gram-positive and Gram-negative bacteria. Specifically, compounds with tert-butyl substitutions have shown promising results in combating bacterial strains resistant to conventional antibiotics .

Sirtuin Activation

this compound is also being investigated for its role as a sirtuin-activating compound (STAC). Sirtuins are a family of proteins associated with longevity and metabolic regulation. The compound's structural features allow it to potentially enhance SIRT1 activity, which could lead to therapeutic applications in age-related diseases and metabolic disorders .

Cancer Research

The compound's ability to modulate biological pathways has implications in cancer research. Its derivatives are being studied for their effects on cellular pathways involved in tumor growth and metastasis. The thiazole moiety is known for its ability to interact with various biological targets, making it a suitable candidate for developing anticancer agents .

Material Science

Polymer Chemistry

In material science, this compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its unique chemical structure allows for modifications that can enhance the thermal stability and mechanical strength of polymeric materials. Research into the incorporation of thiazole derivatives into polymer matrices is ongoing, aiming to develop materials with tailored functionalities for applications in coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of (4-(tert-Butyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It can also modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate: Similar structure but with an acetate group instead of a methanol group.

4-tert-butyl-1,3-thiazol-2-amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

(4-(tert-Butyl)thiazol-2-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

(4-(tert-Butyl)thiazol-2-yl)methanol is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its thiazole ring, which is known for various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by case studies and detailed research findings.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study evaluated various thiazole compounds against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to or lower than those of conventional antibiotics like Ciprofloxacin, suggesting its potential as an effective antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 1250 | 5 |

| Escherichia coli | 2500 | 5 |

| Pseudomonas aeruginosa | 5000 | 5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells, with IC50 values ranging from 7 to 20 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase, indicating its role in targeting cancer cell proliferation pathways .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in reducing inflammation. It was tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it exhibited over 70% inhibition of these cytokines, outperforming traditional anti-inflammatory drugs like dexamethasone .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, its anticancer effects are linked to the modulation of signaling pathways involved in cell survival and apoptosis. Additionally, its antibacterial action is likely due to interference with bacterial cell wall synthesis and function.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Anticancer Efficacy : A study on a series of thiazole derivatives demonstrated that compounds with similar structural features significantly inhibited the proliferation of human leukemia cell lines, indicating the potential for developing new anticancer therapies based on this scaffold .

- Antimicrobial Properties : Another investigation into thiazole derivatives revealed their effectiveness against multi-drug resistant bacterial strains, highlighting their relevance in addressing antibiotic resistance issues .

Eigenschaften

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMKVPYMYZSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.